molecular formula C14H11N3O3 B14874886 4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B14874886
M. Wt: 269.25 g/mol
InChI Key: IYRWWWPXXMLKPV-UHFFFAOYSA-N
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Description

4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a methoxy group and an oxazolo[5,4-b]pyridine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxazolo[5,4-b]pyridine core: This can be achieved through a cyclization reaction involving 2-aminopyridin-3-ol and an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the benzamide moiety: The oxazolo[5,4-b]pyridine intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)aniline.

    Substitution: Formation of 4-halogen-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Used in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[5,4-b]pyridine moiety can form hydrogen bonds and other non-covalent interactions with the active site of the target, leading to inhibition or modulation of its activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

4-methoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C14H11N3O3/c1-19-10-6-4-9(5-7-10)13(18)16-12-11-3-2-8-15-14(11)20-17-12/h2-8H,1H3,(H,16,17,18)

InChI Key

IYRWWWPXXMLKPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NOC3=C2C=CC=N3

Origin of Product

United States

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